molecular formula C24H28N2O6S B4047382 N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B4047382
M. Wt: 472.6 g/mol
InChI Key: MSJLZUOJBQYBOB-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a combination of sulfonamide and coumarin moieties

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-5-17-14-23(28)32-24-16(4)21(13-12-20(17)24)31-15-22(27)25-18-8-10-19(11-9-18)33(29,30)26(6-2)7-3/h8-14H,5-7,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJLZUOJBQYBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps

    Coumarin Derivative Synthesis: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst.

    Sulfonamide Introduction: The sulfonamide group can be introduced by reacting the appropriate aniline derivative with diethyl sulfate, followed by sulfonation using chlorosulfonic acid.

    Final Coupling: The final step involves coupling the sulfonamide derivative with the coumarin derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the coumarin and sulfonamide moieties.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the presence of both sulfonamide and coumarin groups.

    Biological Studies: It is used in research to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, while the coumarin moiety can intercalate with DNA, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(diethylsulfamoyl)phenyl]-2-(4-isopropylphenoxy)acetamide: Similar structure but with an isopropyl group instead of the ethyl group on the coumarin moiety.

    N-[4-(diethylsulfamoyl)phenyl]-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of the ethyl group on the coumarin moiety.

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the specific combination of the ethyl and methyl groups on the coumarin moiety, which can influence its biological activity and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

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